molecular formula C23H19N5O5 B2645237 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941989-43-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No. B2645237
CAS RN: 941989-43-1
M. Wt: 445.435
InChI Key: DMOQBSZZCAJSQA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H19N5O5 and its molecular weight is 445.435. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various derivatives and analogues of this compound, exploring their biological activities. For instance, the design, synthesis, and biological evaluation of certain substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared with central benzodiazepine receptors (CBRs). These compounds, including fluoroethoxy and fluoropropoxy derivatives, demonstrated potential for imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Anticancer Activity

Another area of interest is the investigation of anticancer properties. The synthesis of 5-deaza analogues of aminopterin and folic acid has been reported, showing significant anticancer activity both in vitro and in vivo, highlighting the therapeutic potential of pyrido[2,3-d]pyrimidines in cancer treatment (Su et al., 1986).

Antimicrobial and Antituberculosis Activities

Research into the antimicrobial and antituberculosis activities of pyrimidine-incorporated Schiff bases of isoniazid has also been conducted. These studies have found that certain synthesized derivatives exhibit good antibacterial, antifungal, and antituberculosis activity, making them candidates for further investigation in these areas (Soni & Patel, 2017).

Anti-inflammatory Activity

The development of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents using citrazinic acid as a starting material demonstrates the versatility of pyrimidine derivatives in treating inflammation. These compounds have shown good anti-inflammatory activity in pharmacological screenings, comparable to the reference drug Prednisolone® (Amr, Sabry, & Abdulla, 2007).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O5/c29-20(26-11-15-6-7-18-19(10-15)33-14-32-18)13-27-17-5-3-9-25-21(17)22(30)28(23(27)31)12-16-4-1-2-8-24-16/h1-10H,11-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOQBSZZCAJSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=N5)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

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